REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:10])[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][CH2:8]O.O=S(Cl)[Cl:13].C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:13][CH2:8][CH2:7][N:3]1[CH2:4][CH2:5][CH2:6][S:2]1(=[O:10])=[O:1] |f:2.3|
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
O=S1(N(CCC1)CCO)=O
|
Name
|
|
Quantity
|
0.151 g
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1S(CCC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.046 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |